molecular formula C18H20FN5O2 B6453065 4-cyclopropyl-3-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2549025-04-7

4-cyclopropyl-3-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B6453065
CAS No.: 2549025-04-7
M. Wt: 357.4 g/mol
InChI Key: SVIOGVIZXFRJFA-UHFFFAOYSA-N
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Description

The compound “4-cyclopropyl-3-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one” is a derivative of 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole . It’s a complex organic molecule that contains several functional groups and rings, including a benzoxazole ring and a triazolone ring.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as 1H and 13C NMR and mass spectra . The structure of the synthesized compounds was confirmed by these methods .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the formation of the benzoxazole ring and the introduction of the fluoro and piperidinyl groups . The reactions are carried out under controlled conditions to ensure the correct formation of the target compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, the molecular weight of 6-fluoro-3-(4-piperidinyl)-1,2-benzoxazole is 220.24 g/mol .

Future Directions

The future directions for research on similar compounds could involve further exploration of their biological activities and potential applications in medicine. The design and development of new drugs with potential antimicrobial activity are needed .

Properties

IUPAC Name

4-cyclopropyl-5-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2/c1-22-18(25)24(13-3-4-13)16(21-22)11-6-8-23(9-7-11)17-20-14-5-2-12(19)10-15(14)26-17/h2,5,10-11,13H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIOGVIZXFRJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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